N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide
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Overview
Description
N-{4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-isocyanatobenzonitrile under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by the addition of propanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid
Uniqueness
N-{4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C16H20N6O/c1-4-14(23)20-12-5-7-13(8-6-12)21-15(17)22-16-18-10(2)9-11(3)19-16/h5-9H,4H2,1-3H3,(H,20,23)(H3,17,18,19,21,22) |
InChI Key |
JUFMPFXTTABSMC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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